Cas no 2228633-47-2 (4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine)

4,4-Difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative with potential applications in pharmaceutical and agrochemical research. The presence of fluorine substituents enhances its metabolic stability and lipophilicity, which may improve bioavailability and binding affinity in target interactions. The structural combination of a difluorinated cyclohexane ring and a fluorinated aromatic moiety offers steric and electronic modulation, making it a valuable intermediate in drug discovery. Its well-defined stereochemistry and synthetic accessibility further support its utility in the development of bioactive compounds. This compound is particularly relevant for studies involving CNS-targeted molecules or fluorinated analogs of known pharmacophores.
4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine structure
2228633-47-2 structure
Product Name:4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine
CAS No:2228633-47-2
MF:C13H16F3N
MW:243.268054008484
CID:5979168
PubChem ID:165714137
Update Time:2025-05-20

4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine
    • 2228633-47-2
    • EN300-1957125
    • Inchi: 1S/C13H16F3N/c1-9-3-2-4-10(14)11(9)12(17)5-7-13(15,16)8-6-12/h2-4H,5-8,17H2,1H3
    • InChI Key: LMBZMJHRNAWRIH-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2C(=CC=CC=2C)F)(CC1)N)F

Computed Properties

  • Exact Mass: 243.12348400g/mol
  • Monoisotopic Mass: 243.12348400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine Pricemore >>

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Additional information on 4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine

Comprehensive Overview of 4,4-Difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine (CAS No. 2228633-47-2)

The compound 4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine (CAS No. 2228633-47-2) is a fluorinated cyclohexylamine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the difluoro and fluoro-methylphenyl moieties, make it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for novel bioactive molecules, given its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.

In recent years, the demand for fluorinated compounds like 4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine has surged due to their enhanced bioavailability and target selectivity. This aligns with the growing trend in medicinal chemistry to develop fluorine-containing drugs, which account for over 20% of FDA-approved pharmaceuticals. The compound's CAS No. 2228633-47-2 is frequently searched in chemical databases, reflecting its relevance in hit-to-lead optimization stages. Its structural complexity also makes it a subject of interest for computational chemistry studies, particularly in molecular docking and QSAR modeling.

The synthesis of 4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine typically involves multi-step organic reactions, including nucleophilic aromatic substitution and reductive amination. Its fluorine atoms are strategically positioned to influence electronic distribution, which is crucial for interactions with biological targets. This characteristic has led to investigations into its potential applications in CNS-targeting therapeutics, where fluorine substitution patterns are known to enhance blood-brain barrier penetration. The compound's amine functionality further allows for diverse derivatization, making it versatile for library synthesis in combinatorial chemistry.

From an industrial perspective, CAS 2228633-47-2 is often discussed in the context of green chemistry advancements. Manufacturers are exploring eco-friendly catalytic systems for its production, responding to the pharmaceutical industry's push toward sustainable synthesis. Analytical characterization of this compound typically involves NMR spectroscopy (particularly 19F-NMR) and mass spectrometry, with researchers paying close attention to the stereochemical implications of its cyclohexyl ring conformation. These aspects are critical for understanding its behavior in biological systems.

Emerging applications of 4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine extend beyond pharmaceuticals. Materials scientists are investigating its potential as a precursor for liquid crystal compounds, where the fluorine atoms' electronegativity can influence mesophase behavior. The compound's thermal stability and unique dipole moment make it interesting for organic electronic materials development. Such interdisciplinary applications demonstrate why this molecule continues to be a focus of patent literature and academic publications.

Quality control protocols for 2228633-47-2 emphasize rigorous impurity profiling, particularly for regioisomers that may form during synthesis. The pharmaceutical industry's increasing adoption of continuous flow chemistry has prompted new synthetic routes for this compound, offering improved yield and purity compared to batch processes. These technological advancements address common search queries about scale-up challenges for fluorinated building blocks.

In conclusion, 4,4-difluoro-1-(2-fluoro-6-methylphenyl)cyclohexan-1-amine represents a compelling case study in modern fluorine chemistry. Its CAS No. 2228633-47-2 serves as a gateway to understanding broader trends in structure-activity relationship optimization and sustainable chemical production. As research progresses, this compound will likely play an increasingly important role in addressing current challenges in drug discovery and functional materials development.

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